molecular formula C16H16N5O2+ B12695189 4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine CAS No. 29365-98-8

4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine

Katalognummer: B12695189
CAS-Nummer: 29365-98-8
Molekulargewicht: 310.33 g/mol
InChI-Schlüssel: OYLRTZFYBZAFLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine is a complex organic compound belonging to the benzotriazine family. This compound is characterized by its unique structure, which includes a hydroxy(oxido)amino group attached to an anilino moiety, and a propyl group attached to the benzotriazine ring. The compound’s structure imparts it with unique chemical and physical properties, making it of significant interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-aminophenol with 4-amino benzaldehyde in ethanol, followed by a series of reactions including reflux with acetic acid, and further reactions with HCl, NaNO2, and NaN3 . The final step involves the reaction with aromatic nitriles in isopropanol and ZnBr2 to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions can further enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy(oxido)amino group can yield nitroso derivatives, while reduction can produce amine derivatives .

Wirkmechanismus

The mechanism of action of 4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and proteins, leading to various biological effects . The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

29365-98-8

Molekularformel

C16H16N5O2+

Molekulargewicht

310.33 g/mol

IUPAC-Name

N-(2-nitrophenyl)-2-propyl-1,2,3-benzotriazin-2-ium-4-amine

InChI

InChI=1S/C16H16N5O2/c1-2-11-20-18-13-8-4-3-7-12(13)16(19-20)17-14-9-5-6-10-15(14)21(22)23/h3-10H,2,11H2,1H3,(H,17,18,19)/q+1

InChI-Schlüssel

OYLRTZFYBZAFLG-UHFFFAOYSA-N

Kanonische SMILES

CCC[N+]1=NC2=CC=CC=C2C(=N1)NC3=CC=CC=C3[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.